molecular formula C22H34O3 B3026263 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid CAS No. 1359721-83-7

18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid

Cat. No.: B3026263
CAS No.: 1359721-83-7
M. Wt: 346.5 g/mol
InChI Key: LKOFAUCMWTWGQQ-SPPFMMLASA-N
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Description

18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors and advanced catalytic systems. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation can lead to the formation of epoxides and diols, while reduction can produce saturated hydrocarbons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid apart from similar compounds is its specific combination of an oxirane ring and a polyunsaturated chain, which imparts unique chemical and biological properties. This combination allows for a wide range of reactions and interactions, making it a versatile compound in various fields of research .

Properties

IUPAC Name

(7Z,10Z,13Z,16Z)-18-[(2S,3R)-3-ethyloxiran-2-yl]octadeca-7,10,13,16-tetraenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,14,16,20-21H,2,5-6,11-13,15,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,16-14-/t20-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOFAUCMWTWGQQ-SPPFMMLASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid
Reactant of Route 2
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid
Reactant of Route 3
Reactant of Route 3
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid
Reactant of Route 4
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid
Reactant of Route 5
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid
Reactant of Route 6
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid

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